(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is a compound that features a trifluoromethyl group, an aminopyridine moiety, and a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminopyridine and a trifluoromethyl-containing precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminopyridine moiety can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the aminopyridine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The combination of the aminopyridine moiety and the secondary alcohol also contributes to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C8H9F3N2O |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7(14)3-5-4-13-2-1-6(5)12/h1-2,4,7,14H,3H2,(H2,12,13)/t7-/m0/s1 |
InChI Key |
GVLHKELVSURRIH-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=CC(=C1N)C[C@@H](C(F)(F)F)O |
Canonical SMILES |
C1=CN=CC(=C1N)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.